![molecular formula C10H12N2S2 B2757076 2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine CAS No. 885526-68-1](/img/structure/B2757076.png)
2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine” contains several functional groups including a thiazole ring, a thiophene ring, and an amine group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The amine group consists of a nitrogen atom bonded to hydrogen atoms, alkyl groups, aryl groups, or any combination of these .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and thiophene rings, both of which are aromatic and contribute to the compound’s stability . The amine group would be expected to be a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiazole and thiophene rings, as well as the amine group. For example, it might be expected to have moderate polarity due to the presence of the nitrogen and sulfur atoms .Aplicaciones Científicas De Investigación
Antioxidant Applications
Thiazole derivatives are known for their antioxidant properties. They can neutralize free radicals and prevent oxidative stress, which is a factor in the development of chronic diseases such as cancer and heart disease . The specific compound could potentially be used to develop new antioxidant drugs that help in protecting cells from oxidative damage.
Analgesic and Anti-inflammatory Applications
Compounds containing the thiazole moiety have been reported to exhibit significant analgesic and anti-inflammatory activities . This suggests that our compound could be developed into a new class of pain relievers or anti-inflammatory medications, which could be particularly beneficial for conditions like arthritis or muscular pain.
Antimicrobial and Antifungal Applications
Thiazole derivatives have shown promising results as antimicrobial and antifungal agents. This includes activity against a variety of pathogens, which makes them potential candidates for the development of new antibiotics and antifungal medications . The compound could be especially useful in treating infections that are resistant to current treatments.
Anticancer and Cytotoxic Applications
Some thiazole derivatives have been found to possess antitumor and cytotoxic activities. They have been tested against various human tumor cell lines, showing potent effects on cancer cells . Research into the specific applications of “2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine” could lead to the development of novel anticancer drugs.
Neuroprotective Applications
Thiazoles are also being explored for their neuroprotective effects. They may play a role in the synthesis of neurotransmitters and could be beneficial in treating neurodegenerative diseases . The compound might be used to create drugs that help in the management of conditions like Alzheimer’s disease.
Antidiabetic Applications
Research has indicated that thiazole derivatives can have antidiabetic properties. They might be used to regulate blood sugar levels and improve insulin sensitivity . This opens up possibilities for the compound to be used in the treatment of diabetes.
Antihypertensive Applications
Thiazole compounds have shown potential in the treatment of hypertension. They could be formulated into antihypertensive drugs to help manage high blood pressure .
Hepatoprotective Applications
Lastly, thiazole derivatives may offer hepatoprotective activities, which means they could protect the liver from damage caused by toxins or diseases . This could be particularly useful in the development of treatments for liver conditions such as hepatitis or cirrhosis.
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. For example, thiazole and thiophene-containing compounds have been studied for their potential as antimicrobial, antifungal, and antitumor agents .
Propiedades
IUPAC Name |
2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2/c1-7-12-9(6-13-7)10-3-2-8(14-10)4-5-11/h2-3,6H,4-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOQNCFXSGQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2756998.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2757001.png)
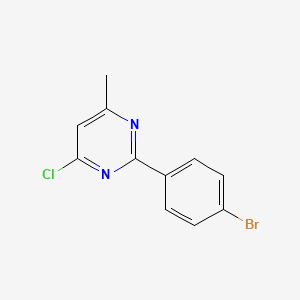
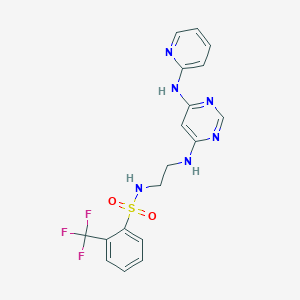
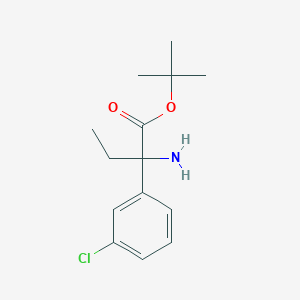


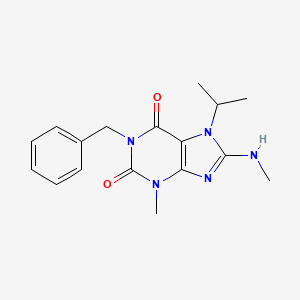
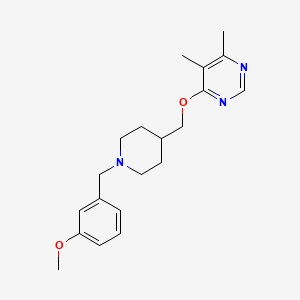
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2757011.png)
![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2757012.png)
![1-Azaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2757013.png)